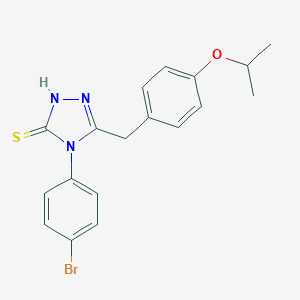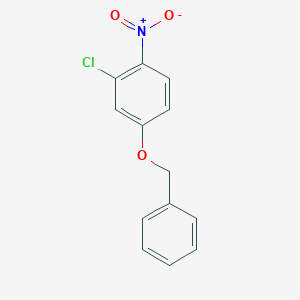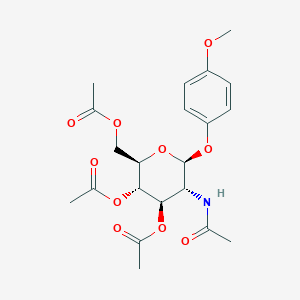
1-苄基-1H-吲哚-2-甲酰肼
描述
1-Benzyl-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C16H15N3O . It is a derivative of indole carbohydrazide .
Synthesis Analysis
The synthesis of indole carbohydrazide derivatives, including 1-benzyl-1H-indole-2-carbohydrazide, often starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99%. The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis
The molecular structure of 1-benzyl-1H-indole-2-carbohydrazide consists of a benzyl group attached to an indole ring, which is further connected to a carbohydrazide group .Chemical Reactions Analysis
Indole derivatives, including 1-benzyl-1H-indole-2-carbohydrazide, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .科学研究应用
抗氧化和乙酰胆碱酯酶抑制性质
1-苄基-1H-吲哚-2-甲酰肼衍生物已被研究其抗氧化性质和乙酰胆碱酯酶抑制能力。新颖的4,6-二甲氧基-1H-吲哚-2-甲酰肼在抗氧化实验中表现出有希望的结果,并在乙酰胆碱酯酶抑制实验中展现出比标准化合物更好的抑制性能(Bingul et al., 2019)。
抗胆碱酯酶活性
甲酰肼吲哚-异噁唑杂合物衍生物在体外显示出显著的抗胆碱酯酶活性。这一发现在阿尔茨海默病治疗的背景下尤为重要,因为吲哚衍生物展现出一系列生物活性,包括抗阿尔茨海默病性质(Mirfazli et al., 2018)。
新吲哚衍生物的合成
研究集中在使用3-苄基吲哚-2-甲酰肼合成新吲哚衍生物上。这些努力已经导致了类似10-苄基-1,2-二氢-1-氧-1,2,4-三唑吲哚[4,5-a]的化合物的创造,这些化合物对进一步的化学和生物探索具有兴趣(Maddirala et al., 2004)。
抗糖尿病活性
吲哚衍生物,如2-氨基-(5-氟-2-氧代吲哚-3-基亚甲基)苯并噁唑-5-甲酰肼已被评估其抗糖尿病活性,在糖尿病大鼠中显示出显著的降低血糖水平(Anreddy, 2014)。
合成和生物活性
已合成吲哚-2-羧酸衍生物,并对其治疗应用进行评估。从1-丙基-1H-吲哚-2-羧酸合成的3-[N,N-二烷基胺(氧代)乙酰]-1-丙基-1H-吲哚-2-羧酸,表现出显著的抗菌和中等的抗真菌活性,暗示其作为进一步药物开发的引导化合物的潜力(Raju et al., 2015)。
α-淀粉酶抑制剂
已合成吲哚甲酰肼衍生物,并评估其α-淀粉酶抑制潜力。一些类似物显示出强效抑制,暗示其在管理糖尿病等疾病中的潜在用途(Noreen et al., 2017)。
抗增殖和抗雌激素性质
1-苄基-吲哚-3-甲醇,一种新颖的吲哚-3-甲醇衍生物,已被发现在人类乳腺癌细胞中具有显著增强的抗增殖和抗雌激素性质,暗示其作为对吲哚敏感癌症的治疗药物的潜力(Nguyen et al., 2010)。
抗癌和Bcl-2对接研究
已合成吲哚-香豆素杂合物,并评估其抗癌性能,在人类乳腺腺癌中展现出强效活性。这些杂合物为设计新型抗癌药物提供了见解(Kamath et al., 2015)。
安全和危害
The safety data sheet for 1-benzyl-1H-indole-2-carbohydrazide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
生化分析
Biochemical Properties
1-benzyl-1H-indole-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-benzyl-1H-indole-2-carbohydrazide, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.
Cellular Effects
1-benzyl-1H-indole-2-carbohydrazide has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines, suggesting that 1-benzyl-1H-indole-2-carbohydrazide may also have similar effects . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular growth and survival.
Molecular Mechanism
The molecular mechanism of action of 1-benzyl-1H-indole-2-carbohydrazide involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and receptors, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, 1-benzyl-1H-indole-2-carbohydrazide may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-benzyl-1H-indole-2-carbohydrazide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to 1-benzyl-1H-indole-2-carbohydrazide in in vitro or in vivo studies may result in changes in cellular responses, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1-benzyl-1H-indole-2-carbohydrazide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity and nephrotoxicity at high doses . Therefore, it is essential to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
1-benzyl-1H-indole-2-carbohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. Indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 1-benzyl-1H-indole-2-carbohydrazide may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-benzyl-1H-indole-2-carbohydrazide within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, indole derivatives have been shown to interact with membrane transporters, such as P-glycoprotein, which can influence their cellular accumulation and localization . The distribution of 1-benzyl-1H-indole-2-carbohydrazide within different tissues can also affect its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 1-benzyl-1H-indole-2-carbohydrazide is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been reported to localize within the mitochondria, where they can influence mitochondrial function and apoptosis . The subcellular localization of 1-benzyl-1H-indole-2-carbohydrazide can determine its interactions with specific biomolecules and its overall biological effects.
属性
IUPAC Name |
1-benzylindole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-18-16(20)15-10-13-8-4-5-9-14(13)19(15)11-12-6-2-1-3-7-12/h1-10H,11,17H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUZQAOTDBMLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-benzyl-12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B462966.png)
![3-[(4-methoxyphenyl)methyl]-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B462969.png)
![1-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B462974.png)
![2,5,7-Trimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B462980.png)

![2-{[(4-Methylphenyl)sulfonyl]methyl}acrylonitrile](/img/structure/B463013.png)

![5-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-11-methyl-4-prop-2-enyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B463035.png)

![4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B463070.png)

![N-(4-bromophenyl)-3-iminobenzo[f]chromene-2-carboxamide](/img/structure/B463073.png)
![6-bromo-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B463075.png)

